3-Chloro-4-(trifluoromethyl)cinnamic acid
Overview
Description
3-Chloro-4-(trifluoromethyl)cinnamic acid is a chemical compound that is functionally related to trans-cinnamic acid . It has a trifluoromethyl substituent at the para-position .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)cinnamic acid is characterized by the presence of a trifluoromethyl group at the para-position of the cinnamic acid molecule . The InChI code for this compound is 1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-(trifluoromethyl)cinnamic acid is 250.6 . It is a solid at ambient temperature .Scientific Research Applications
Structural Diversity and Solid Solutions
Researchers have explored the formation and structural properties of solid solutions containing 3-Chloro-4-(trifluoromethyl)cinnamic acid, highlighting its role in developing materials with varied structural characteristics. The study demonstrates the compound's utility in crystal growth and design, revealing two distinct structures in solid solutions that contribute to our understanding of material properties at the molecular level (Khoj, Harris, Hughes, & Kariuki, 2017).
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of a variety of structurally diverse molecules, including oxadiazoles, thiadiazoles, and triazoles, which are of interest in synthetic chemistry and potential pharmaceutical applications. This versatility underscores its importance in the development of novel compounds with potential bioactivity (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Anticancer Potential
The compound's derivatives have been investigated for their anticancer properties. The chemical structure of cinnamic acid allows for various modifications, leading to the synthesis of derivatives with significant anticancer potentials. These findings suggest the compound's applicability in medicinal research, particularly in the development of new antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antimicrobial Applications
A series of anilides derived from 3-(trifluoromethyl)cinnamic acid were synthesized and tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). These compounds exhibited significant antimicrobial activities, highlighting the potential of 3-Chloro-4-(trifluoromethyl)cinnamic acid derivatives in treating resistant bacterial infections and contributing to the development of new antimicrobial agents (Strharsky et al., 2022).
Materials Science and Phase Transitions
The compound also plays a crucial role in materials science, particularly in understanding phase transitions in solid solutions. Research on its polymorphic phase transformations provides valuable insights into the thermal behavior of materials, which is essential for the development of new materials with specific thermal properties (Khoj, Harris, Hughes, & Kariuki, 2018).
Safety And Hazards
Future Directions
While specific future directions for 3-Chloro-4-(trifluoromethyl)cinnamic acid are not mentioned in the search results, it’s worth noting that trifluoromethyl-containing compounds are becoming increasingly important in various fields, including the agrochemical, pharmaceutical, and functional materials fields .
properties
IUPAC Name |
(E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERIPOGIKJJMJU-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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